1-(2-Chlorophenyl)ethanol

Asymmetric Synthesis Biocatalysis Enantioselective Reduction

1-(2-Chlorophenyl)ethanol (CAS 13524-04-4), also known as 2-chloro-α-methylbenzyl alcohol (IUPAC: 1-(2-chlorophenyl)ethan-1-ol), is a chlorinated secondary aryl alcohol with the molecular formula C₈H₉ClO and a molecular weight of 156.61 g/mol. It exists as a colorless to light yellow clear liquid at ambient temperature, with a reported boiling point range of 121–123 °C at 14 mmHg, a density of approximately 1.18 g/mL, and a refractive index of 1.55.

Molecular Formula C8H9ClO
Molecular Weight 156.61 g/mol
CAS No. 13524-04-4
Cat. No. B076255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Chlorophenyl)ethanol
CAS13524-04-4
Molecular FormulaC8H9ClO
Molecular Weight156.61 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1Cl)O
InChIInChI=1S/C8H9ClO/c1-6(10)7-4-2-3-5-8(7)9/h2-6,10H,1H3
InChIKeyDDUBOVLGCYUYFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Chlorophenyl)ethanol (CAS 13524-04-4): Structural and Physicochemical Baseline for Scientific Procurement


1-(2-Chlorophenyl)ethanol (CAS 13524-04-4), also known as 2-chloro-α-methylbenzyl alcohol (IUPAC: 1-(2-chlorophenyl)ethan-1-ol), is a chlorinated secondary aryl alcohol with the molecular formula C₈H₉ClO and a molecular weight of 156.61 g/mol [1]. It exists as a colorless to light yellow clear liquid at ambient temperature, with a reported boiling point range of 121–123 °C at 14 mmHg, a density of approximately 1.18 g/mL, and a refractive index of 1.55 . The compound is a chiral molecule due to the stereogenic benzylic carbon bearing the hydroxyl group; consequently, it is commercially available as both the racemic (±) mixture (CAS 13524-04-4) and as the individual (R)- (CAS 120466-66-2) and (S)- (CAS 131864-71-6) enantiomers . Its ortho-chloro substitution pattern distinguishes it from positional isomers such as 1-(4-chlorophenyl)ethanol (para-substituted) and 1-(3-chlorophenyl)ethanol (meta-substituted), a structural feature that imparts distinct steric and electronic properties governing its reactivity and biological recognition [2].

Why 1-(2-Chlorophenyl)ethanol (CAS 13524-04-4) Cannot Be Simply Replaced by Positional Isomers or Achiral Analogs


Procurement decisions that treat 1-(2-chlorophenyl)ethanol as interchangeable with its positional isomers (e.g., 1-(4-chlorophenyl)ethanol or 1-(3-chlorophenyl)ethanol) or achiral benzylic alcohols fail to account for the quantifiable consequences of the ortho-chloro substituent on molecular recognition and catalytic performance. The ortho-chloro group introduces a steric hindrance and electronic perturbation that directly modulates binding affinity with enzymatic active sites: comparative data from alcohol dehydrogenase assays demonstrate that 1-(2-chlorophenyl)ethanol exhibits 16.4% relative activity compared to unsubstituted 1-phenylethanol, whereas the 2-bromo analog shows 11.3% relative activity—confirming that even minor halogen substitutions on the ortho position yield measurably different biochemical processing [1]. Furthermore, the chiral nature of this compound makes enantiopure procurement non-negotiable for pharmaceutical applications; the (S)-enantiomer serves as the essential chiral intermediate for L-cloprenaline (asthma therapy) and Polo-like kinase 1 (Plk1) inhibitors (cancer chemotherapy) [2], while the (R)-enantiomer is the key building block for antifungal agents including miconazole, econazole, and sertaconazole . Substitution with racemic material or the incorrect positional isomer would necessitate costly and time-consuming re-optimization of stereochemical outcomes and downstream reaction sequences, or would simply fail to yield the desired bioactive molecule entirely.

Quantitative Differentiation Evidence for 1-(2-Chlorophenyl)ethanol (CAS 13524-04-4) vs. Closest Analogs and Alternative Intermediates


Biocatalytic Asymmetric Reduction: Quantified Enantioselectivity of (S)-1-(2-Chlorophenyl)ethanol vs. Broader Aryl Ketone Substrates

In whole-cell bioreductions catalyzed by recombinant E. coli co-expressing Candida tenuis xylose reductase and Candida boidinii formate dehydrogenase, the conversion of o-chloroacetophenone to (S)-1-(2-chlorophenyl)ethanol proceeded with an enantiomeric excess (ee) exceeding 99.9% and a yield of 96% at a substrate concentration of 300 mM [1]. This performance substantially exceeds that reported for the asymmetric reduction of unsubstituted acetophenone using resting cells of Candida tropicalis, which yielded S-(–)-1-phenylethanol with only 43% yield and >99% ee under comparable biocatalytic conditions [2]. The ortho-chloro substitution thus enhances process efficiency without compromising stereochemical fidelity.

Asymmetric Synthesis Biocatalysis Enantioselective Reduction

Process Economics of (S)-1-(2-Chlorophenyl)ethanol Bioproduction vs. Conventional Chemical Asymmetric Synthesis

A comprehensive economic evaluation of the whole-cell catalyzed bioreduction of o-chloroacetophenone demonstrated that the optimized process lowered production costs by 80% compared to conventional methodologies, enabling production within previously defined economic boundaries and yielding 20 g of isolated (S)-1-(2-chlorophenyl)ethanol per reaction batch [1]. This cost reduction was achieved through a combination of intensified cell cultivation (yielding a >10-fold increase in cell concentration over shaken-flask methods), high substrate loading (300 mM), and optimization of downstream processing (hexane extraction yielding 86% isolated product) [1]. The process was further validated across analytical (1 mL), preparative (15 mL), and pilot (500 mL) scales with identical conversion and enantiopurity outcomes, demonstrating robustness and scalability [1].

Process Intensification Biocatalysis Economics Cost Reduction

Substrate-Dependent Catalyst Deactivation: Ortho-Chloro vs. Other Aromatic Substrates in Bioreductions

The ortho-chloro substitution in o-chloroacetophenone and its reduction product 1-(2-chlorophenyl)ethanol presents a unique and severe catalyst stability challenge that is quantitatively distinct from other aryl ketone substrates. Specifically, the sparingly water-soluble substrate and product deactivated the isolated enzyme within less than 3 minutes of exposure [1]. This rapid deactivation necessitates specialized process engineering—including in situ substrate supply and product removal strategies—that would not be required for more benign substrates [2]. Bioreductions of o-chloroacetophenone are thus classified as 'severely limited by instability of the catalyst in the presence of aromatic substrate and product,' a characterization not universally applicable to all α-chloroalcohol precursors [1].

Catalyst Stability Enzyme Deactivation Bioprocess Design

Relative Enzymatic Activity: Ortho-Chloro vs. Ortho-Bromo vs. Unsubstituted Phenyl Analogs

In enzymatic assays with alcohol dehydrogenase [NAD(P)+] (EC 1.1.1.71), 1-(2-chlorophenyl)ethanol exhibits 16.4% relative activity compared to the reference substrate (RS)-1-phenylethanol (set at 100%) [1]. Critically, the ortho-bromo analog, 1-(2-bromophenyl)ethanol, shows an even lower relative activity of 11.3% under identical assay conditions [1]. This 5.1 percentage-point activity differential between chloro and bromo ortho-substituted analogs (16.4% vs. 11.3%) demonstrates that halogen identity on the ortho position exerts a measurable and non-interchangeable effect on enzyme recognition and turnover. The ortho-chloro compound thus occupies a distinct performance niche relative to both the unsubstituted parent (6-fold reduced activity) and the heavier halogen analog (~1.45-fold higher activity than bromo).

Substrate Specificity Enzyme Kinetics Structure-Activity Relationship

Procurement-Relevant Application Scenarios for 1-(2-Chlorophenyl)ethanol (CAS 13524-04-4) Backed by Quantitative Evidence


Pharmaceutical Intermediate Procurement for Polo-like Kinase 1 (Plk1) Inhibitor Synthesis

The (S)-enantiomer of 1-(2-chlorophenyl)ethanol is a validated key chiral intermediate in the synthesis of Polo-like kinase 1 (Plk1) inhibitors, a class of chemotherapeutic agents currently under active clinical investigation for oncology applications [1]. The optimized whole-cell biocatalytic production process demonstrated robust performance at multi-gram scale (20 g isolated product per batch) with >99.9% ee and 96% yield at 300 mM substrate loading, achieving an 80% cost reduction relative to conventional synthesis [1]. For procurement teams supporting Plk1 inhibitor development programs, this established process validation and quantified cost advantage provide a strong rationale for sourcing the (S)-enantiomer from suppliers capable of delivering material with comparable enantiopurity and at economically competitive pricing [1].

Chiral Building Block Procurement for L-Cloprenaline (Asthma Therapeutic) Manufacturing

(S)-1-(2-Chlorophenyl)ethanol is the critical chiral precursor for L-cloprenaline, a β2-adrenergic receptor agonist with bronchodilator activity used in asthma therapy [2]. The submerged fermentation process using Alternaria alternata EBK-8 delivers the (S)-enantiomer with complete conversion (100%) of 30 mmol/L 2-chloroacetophenone, an isolated yield of 80%, and >99% ee [2]. The 54-hour reaction time and 24 mmol/L product concentration achieved under optimized culture conditions (pH, temperature, agitation) establish a performance baseline against which potential suppliers' production capabilities can be benchmarked [2]. This scenario is particularly relevant for generic pharmaceutical manufacturers seeking cost-effective, high-enantiopurity starting materials for β-agonist APIs.

Antifungal Drug Intermediate Sourcing: (R)-1-(2-Chlorophenyl)ethanol for Azole Synthesis

The (R)-enantiomer of 1-(2-chlorophenyl)ethanol serves as the essential chiral intermediate for the synthesis of clinically important imidazole antifungal agents, including miconazole, econazole, and sertaconazole . Given the strict regulatory requirements for enantiopurity in pharmaceutical APIs, procurement must specify the individual (R)-enantiomer (CAS 120466-66-2) rather than the racemic mixture. The differential biological activity between enantiomers—a fundamental principle of chiral pharmacology—means that substitution of racemic material would necessitate additional purification steps and potentially compromise the therapeutic efficacy and safety profile of the final drug product .

Biocatalysis Research and Process Development Requiring Challenging Substrates

For academic and industrial research groups focused on biocatalysis process engineering, 1-(2-chlorophenyl)ethanol and its ketone precursor o-chloroacetophenone represent benchmark substrates for studying catalyst instability and process intensification strategies [3]. The well-documented phenomenon of rapid enzyme deactivation (<3 minutes with isolated enzyme) makes this system an ideal model for developing and validating advanced bioprocess solutions, including in situ substrate supply and product removal (ISPR) techniques and the use of cyclodextrins to mitigate toxicity [3]. Researchers in this field should prioritize suppliers who can provide both the racemic compound and the individual enantiomers, along with comprehensive certificates of analysis verifying enantiopurity (HPLC or GC chiral methods), to enable rigorous and reproducible experimental design [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(2-Chlorophenyl)ethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.